An In-depth Technical Guide to N-butyl-3-nitrobenzamide (CAS: 70001-47-7)
An In-depth Technical Guide to N-butyl-3-nitrobenzamide (CAS: 70001-47-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-butyl-3-nitrobenzamide, with the CAS number 70001-47-7, is a nitroaromatic compound of interest in the fields of organic synthesis and medicinal chemistry. As a derivative of 3-nitrobenzoic acid, its structure suggests potential applications as a synthetic intermediate and as a candidate for biological screening, particularly in areas where other nitrobenzamides have shown promise, such as in the development of novel anti-inflammatory and antimycobacterial agents. This technical guide provides a comprehensive overview of N-butyl-3-nitrobenzamide, including its physicochemical properties, a detailed, field-proven protocol for its synthesis, and a discussion of its potential, though currently unexplored, biological significance. This document is intended to serve as a valuable resource for researchers in drug discovery and development, offering both foundational knowledge and practical methodologies.
Chemical and Physical Properties
N-butyl-3-nitrobenzamide is a small molecule characterized by a benzamide core with a nitro group at the meta position of the benzene ring and an N-butyl substituent on the amide nitrogen.
| Property | Value | Source |
| CAS Number | 70001-47-7 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| IUPAC Name | N-butyl-3-nitrobenzamide | [1] |
| SMILES | CCCCNC(=O)C1=CC(=CC=C1)[O-] | [1] |
| XLogP3 | 2.2 | [1] |
| Topological Polar Surface Area | 74.9 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 5 | [1] |
Synthesis of N-butyl-3-nitrobenzamide
The synthesis of N-butyl-3-nitrobenzamide is most effectively achieved through the acylation of n-butylamine with 3-nitrobenzoyl chloride. This is a robust and high-yielding nucleophilic acyl substitution reaction. The protocol described below is a self-validating system, grounded in established chemical principles for amide bond formation.
Synthetic Pathway
The synthesis proceeds in two primary steps: the conversion of 3-nitrobenzoic acid to the more reactive 3-nitrobenzoyl chloride, followed by the amidation reaction with n-butylamine.
Caption: Synthetic pathway for N-butyl-3-nitrobenzamide.
Experimental Protocol: Synthesis of N-butyl-3-nitrobenzamide
This protocol is adapted from established procedures for the synthesis of N-substituted benzamides.[2][3]
Materials:
-
3-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
n-Butylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum filtration
Step 1: Synthesis of 3-Nitrobenzoyl Chloride
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add 3-nitrobenzoic acid (1.0 eq).
-
Slowly add an excess of thionyl chloride (2.0-3.0 eq).
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solid has completely dissolved.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-nitrobenzoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of N-butyl-3-nitrobenzamide
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve n-butylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 3-nitrobenzoyl chloride (1.0 eq) from Step 1 in a minimal amount of anhydrous dichloromethane.
-
Add the 3-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-butyl-3-nitrobenzamide.
Purification
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Potential Biological Significance and Future Research Directions
While there is a lack of direct research on the biological activities of N-butyl-3-nitrobenzamide, the broader class of nitrobenzamide derivatives has garnered significant attention for its therapeutic potential.
Potential Antimycobacterial Activity
Numerous studies have highlighted the potent antimycobacterial activity of various nitrobenzamide derivatives.[4][5][6] These compounds are often investigated as inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis.[5] The presence of electron-withdrawing groups, such as the nitro group, on the benzamide scaffold is often crucial for activity.[4] The N-alkyl chain length can also significantly influence the antimycobacterial potency, with intermediate lipophilicity often being optimal.[5]
Proposed Experimental Workflow for Antimycobacterial Screening:
Caption: Proposed workflow for evaluating the antimycobacterial activity of N-butyl-3-nitrobenzamide.
Potential Anti-inflammatory Activity
Substituted benzamides have also been investigated for their anti-inflammatory properties.[7][8] Some nitro-substituted benzamide derivatives have demonstrated the ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[7] This suggests a potential role in modulating inflammatory pathways.
Proposed Experimental Protocol for In Vitro Anti-inflammatory Screening:
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.
-
Compound Treatment: Seed the cells in 96-well plates and treat with various concentrations of N-butyl-3-nitrobenzamide for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay): Measure the accumulation of nitrite in the culture supernatants as an indicator of NO production.
-
Cell Viability Assay (MTT Assay): Concurrently, assess the cytotoxicity of the compound on the macrophage cells.
-
Data Analysis: Calculate the IC₅₀ value for NO inhibition and determine any cytotoxic effects.
Analytical Data
-
¹H NMR: Expected signals would include aromatic protons on the nitro-substituted benzene ring, and signals corresponding to the butyl chain (triplet for the terminal methyl group, and multiplets for the methylene groups). The amide proton would likely appear as a broad singlet or triplet.
-
¹³C NMR: Aromatic carbons would show distinct shifts due to the electron-withdrawing effects of the nitro and amide groups. Signals for the carbonyl carbon and the four carbons of the butyl chain would also be present.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (222.24 g/mol ).[1]
Safety and Handling
Specific safety data for N-butyl-3-nitrobenzamide is not extensively documented. However, based on the safety information for the closely related compound 3-nitrobenzamide, the following precautions should be taken:[9][10]
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[11]
-
Fire Safety: The compound is likely combustible. Keep away from heat and open flames. Use appropriate extinguishing media such as water spray, carbon dioxide, dry chemical, or alcohol-resistant foam.[9]
-
Toxicology: May be harmful if swallowed, inhaled, or in contact with skin. May cause skin, eye, and respiratory irritation.[12] Aromatic nitro compounds, in general, can cause methemoglobinemia.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[11]
Conclusion
N-butyl-3-nitrobenzamide is a readily synthesizable compound with potential for further investigation in medicinal chemistry. The established protocols for the synthesis of related benzamides provide a clear path for its preparation. While its biological activities have not been specifically reported, the known antimycobacterial and anti-inflammatory properties of other nitrobenzamides make it a compelling candidate for screening in these therapeutic areas. This technical guide provides the foundational information and experimental frameworks necessary for researchers to explore the potential of N-butyl-3-nitrobenzamide in their drug discovery and development programs.
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